5-Ethylpyrimidine
Overview
Description
5-Ethylpyrimidine is an organic compound consisting of a pyrimidine ring with an ethyl group attached at the 5th position. This compound has garnered significant attention in scientific research due to its diverse range of applications in various fields, including agrochemicals, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyrimidine can be achieved through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide under acidic conditions to form the pyrimidine ring . Another method includes the use of terminal alkynes with n-octyl, phenyl, and cyclohexyl groups in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where halogenated pyrimidines react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate under controlled temperature conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium reagents for regioselective nucleophilic substitution.
Major Products:
Oxidation: Pyrimidine carboxylic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine compounds with various functional groups.
Scientific Research Applications
5-Ethylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Medicine: Explored for its role in the development of new anticancer drugs and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 5-Ethylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as thymidylate synthase inhibitors, blocking the synthesis of thymidine monophosphate, which is crucial for DNA replication . This inhibition leads to the disruption of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
2-Amino-5-Ethylpyrimidine: Known for its antiproliferative activity against cancer cells.
5-Bromo-4-Ethylpyrimidine: Used in various synthetic applications.
Pyrimethamine: A derivative with significant pharmaceutical applications.
Uniqueness: 5-Ethylpyrimidine stands out due to its specific ethyl substitution at the 5th position, which imparts unique chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-ethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-3-7-5-8-4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTSPTRANGPNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560225 | |
Record name | 5-Ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25193-94-6 | |
Record name | 5-Ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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